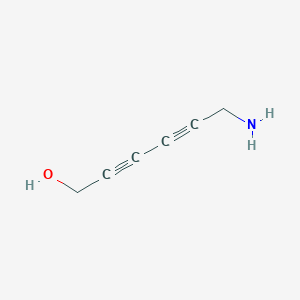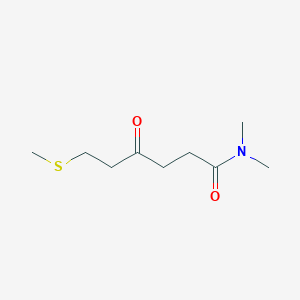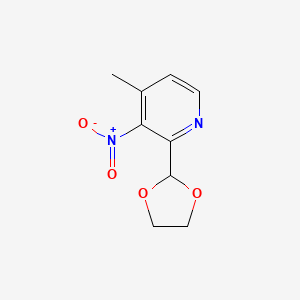
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,3-dioxolane ring at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- typically involves multi-step organic reactions. One common method includes the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol under acidic conditions. The pyridine ring can be functionalized through nitration and alkylation reactions to introduce the nitro and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Pyridine, 2-(1,3-dioxolan-2-yl)-: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
Pyridine, 4-methyl-3-nitro-: This compound lacks the 1,3-dioxolane ring, which affects its structural properties and reactivity.
2-(1,3-Dioxolan-2-yl)pyridine: This compound lacks the nitro and methyl groups, making it less versatile in synthetic applications.
Uniqueness: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the 1,3-dioxolane ring, nitro group, and methyl group allows for diverse chemical transformations and interactions in various research fields.
Propiedades
Número CAS |
143509-44-8 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-10-7(8(6)11(12)13)9-14-4-5-15-9/h2-3,9H,4-5H2,1H3 |
Clave InChI |
LEHJFDHYUQOGQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C2OCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



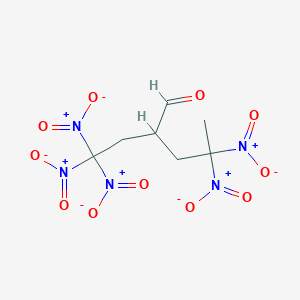



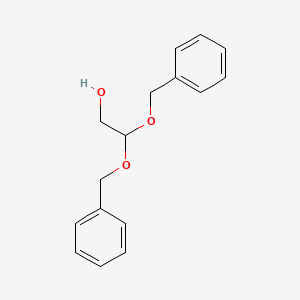
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)

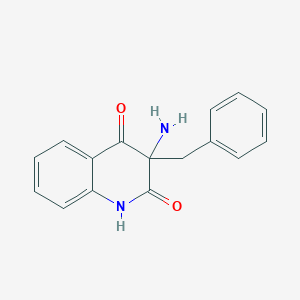
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
